Heptyl 4-(dimethylamino)benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl 4-(dimethylamino)benzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It features a heptyl group attached to the benzene ring, along with a dimethylamino group and a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 4-(dimethylamino)benzene-1-sulfonate typically involves the sulfonation of 4-(dimethylamino)benzene with a sulfonating agent, followed by the introduction of the heptyl group. One common method involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with heptyl alcohol under basic conditions to form the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl 4-(dimethylamino)benzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or other substituted benzene derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, halogenation, and sulfonation, with the dimethylamino group acting as an activating group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Nucleophilic Substitution: Phenols and other substituted benzene derivatives.
Electrophilic Aromatic Substitution: Nitro, bromo, and sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Heptyl 4-(dimethylamino)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Heptyl 4-(dimethylamino)benzene-1-sulfonate involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, with the dimethylamino group enhancing the reactivity of the ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: A similar compound with a dimethylamino group and a sulfonate group, used as a pH indicator.
4-(Dimethylamino)benzenesulfonyl Chloride: A precursor in the synthesis of Heptyl 4-(dimethylamino)benzene-1-sulfonate.
Eigenschaften
CAS-Nummer |
61165-53-5 |
---|---|
Molekularformel |
C15H25NO3S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
heptyl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C15H25NO3S/c1-4-5-6-7-8-13-19-20(17,18)15-11-9-14(10-12-15)16(2)3/h9-12H,4-8,13H2,1-3H3 |
InChI-Schlüssel |
FOZRBKQNKUSPIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.